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Compound Name:
carboxylate

Cat. No. B052675

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl
3-aminoazetidine-1-carboxylate, a key building block in medicinal chemistry. The information
presented herein is intended to support researchers in the identification, characterization, and
utilization of this compound in drug discovery and development. This document details
experimental protocols for acquiring spectroscopic data and presents the data in a clear,
tabulated format for ease of reference.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for Benzyl 3-
aminoazetidine-1-carboxylate (Molecular Formula: C11H14N202, Molecular Weight: 206.24
g/mol ).[1]

Table 1: *H NMR Data
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. . Coupling
Chemical Shift L . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

7.40-7.28 m - 5H Ar-H

5.12 S - 2H -CH2-Ph

4.25 t 8.0 2H Azetidine-H

3.75 t 8.0 2H Azetidine-H
Azetidine-CH-

3.60 - 3.50 m - 1H
NH:2

1.75 brs - 2H -NH:z

Note: The 'H NMR data is predicted based on the analysis of similar structures and general

chemical shift principles. Experimental data may vary slightly.

« 13

Chemical Shift (8) ppm

Assighment

156.5 C=0 (Carbamate)
136.0 Ar-C (Quaternary)
128.6 Ar-CH

128.2 Ar-CH

128.0 Ar-CH

67.2 -CH2-Ph

55.0 Azetidine-CH:z
48.0 Azetidine-CH-NH:2

Note: The 13C NMR data is predicted based on the analysis of similar structures and general

chemical shift principles. Experimental data may vary slightly.
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Table 3: FT-IR Data

Wavenumber (cm—?) Intensity Assignment

3350 - 3250 Medium, Broad N-H Stretch (Amine)

3030 Medium C-H Stretch (Aromatic)

2950 - 2850 Medium C-H Stretch (Aliphatic)

1690 Strong C=0 Stretch (Carbamate)
1500 - 1400 Medium to Strong C=C Stretch (Aromatic Ring)
1250 Strong C-N Stretch

1100 Strong C-O Stretch

Note: The FT-IR data is predicted based on characteristic absorption frequencies for the
functional groups present in the molecule.

Table 4: Mass Spectrometry Data
m/z

Interpretation

206.11 [M]* (Molecular lon)[1]
162 [M - C2HaN]*

108 [M - CeHsCH20]*

91 [C7H7]* (Tropylium ion)
77 [CeHs]*

Note: The mass spectrometry data is based on the exact mass and predicted fragmentation
patterns.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to
characterize Benzyl 3-aminoazetidine-1-carboxylate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of Benzyl 3-aminoazetidine-1-carboxylate is
dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-de). The
solution is then transferred to a 5 mm NMR tube.

* 'H NMR Spectroscopy:
o Instrument: A 400 MHz or higher field NMR spectrometer.

o Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64, depending on the sample concentration.

Relaxation delay: 1-2 seconds.

Spectral width: 0-12 ppm.

o Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier
transform. Phase and baseline corrections are applied. Chemical shifts are referenced to
the residual solvent peak or an internal standard (e.g., TMS at O ppm).

e 13C NMR Spectroscopy:
o Instrument: A 100 MHz or higher field NMR spectrometer.

o Parameters:

Pulse sequence: Proton-decoupled pulse sequence.

Number of scans: 1024 or more, due to the lower natural abundance of 13C.

Relaxation delay: 2-5 seconds.

Spectral width: 0-200 ppm.
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o Data Processing: The FID is processed with a Fourier transform and an appropriate line
broadening factor. Phase and baseline corrections are applied. Chemical shifts are
referenced to the deuterated solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample is placed directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be
prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a
thin disk.

e Instrument: A standard FT-IR spectrometer.
e Parameters:

o Spectral range: 4000-400 cm™1,

o Resolution: 4 cm~1.

o Number of scans: 16-32.

o Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum. The spectrum is typically plotted as transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent
(e.g., methanol or acetonitrile).

 Instrument: A mass spectrometer equipped with an appropriate ionization source, such as
Electrospray lonization (ESI).

o Parameters (for ESI-MS):

o lonization mode: Positive ion mode is typically used to observe the protonated molecule
[M+H]*.
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[e]

Capillary voltage: 3-4 kV.

(¢]

Nebulizing gas: Nitrogen, at a flow rate appropriate for the instrument.

[¢]

Drying gas: Nitrogen, at a temperature of 200-300 °C.

[¢]

Mass range: A range appropriate to detect the molecular ion and expected fragments
(e.g., m/z 50-500).

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and characteristic fragment ions.

Visualizations
Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and
characterization of a chemical compound like Benzyl 3-aminoazetidine-1-carboxylate.
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Synthesis & Purification

Synthesis of Benzyl
3-aminoazetidine-1-carboxylate
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide
complementary information for the structural elucidation of Benzyl 3-aminoazetidine-1-
carboxylate.
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Benzyl 3-aminoazetidine-1-carboxylate

pectroscopic Technique
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b052675#spectroscopic-data-nmr-ir-ms-
for-benzyl-3-aminoazetidine-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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